molecular formula C10H10O3 B2368240 Methyl 2-(4-methylphenyl)-2-oxoacetate CAS No. 34966-53-5

Methyl 2-(4-methylphenyl)-2-oxoacetate

Cat. No.: B2368240
CAS No.: 34966-53-5
M. Wt: 178.187
InChI Key: IGFZBRICJIHTBI-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C10H10O3. It is a derivative of acetic acid and is characterized by the presence of a methyl ester group and a p-tolyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methylphenyl)-2-oxoacetate can be synthesized through several methods. One common method involves the esterification of p-tolylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of p-tolylacetic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. This method also yields methyl 2-oxo-2-(p-tolyl)acetate with high efficiency.

Industrial Production Methods

In an industrial setting, the production of methyl 2-oxo-2-(p-tolyl)acetate often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. Industrial production methods also focus on minimizing waste and reducing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form p-tolylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield p-tolylacetaldehyde or p-tolylmethanol, depending on the reducing agent used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    p-Tolylacetic acid. p-Tolylacetaldehyde or p-tolylmethanol.

    Substitution: Various substituted esters or acids depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-methylphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-oxo-2-(p-tolyl)acetate involves its interaction with various molecular targets and pathways. In biochemical assays, the compound acts as a substrate for enzymes, undergoing transformation to yield specific products. The ester group can be hydrolyzed by esterases, releasing p-tolylacetic acid and methanol. The compound’s reactivity is influenced by the presence of the p-tolyl group, which can participate in aromatic interactions and affect the compound’s overall behavior in chemical reactions.

Comparison with Similar Compounds

Methyl 2-(4-methylphenyl)-2-oxoacetate can be compared with other similar compounds such as:

    Methyl 2-oxo-2-(o-tolyl)acetate: Similar structure but with the tolyl group in the ortho position.

    Methyl 2-oxo-2-(m-tolyl)acetate: Similar structure but with the tolyl group in the meta position.

    Methyl 2-oxo-2-(p-tolylamino)acetate: Contains an amino group instead of the ester group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the tolyl group or the presence of different functional groups.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable building block in organic synthesis. The compound’s reactivity and potential therapeutic properties continue to be explored, highlighting its importance in the field of chemistry and beyond.

Properties

IUPAC Name

methyl 2-(4-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFZBRICJIHTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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